molecular formula C11H14FI B8321198 3-Tert-butyl-4-fluorobenzyl iodide

3-Tert-butyl-4-fluorobenzyl iodide

Cat. No.: B8321198
M. Wt: 292.13 g/mol
InChI Key: FPPABVRMJIDGHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Tert-butyl-4-fluorobenzyl iodide (C₁₁H₁₃FIBu-t) is a benzyl iodide derivative featuring a tert-butyl group at the 3-position and a fluorine atom at the 4-position of the benzene ring. This compound is structurally characterized by the steric bulk of the tert-butyl group, which influences its reactivity and stability, and the electron-withdrawing fluorine substituent, which modulates electronic properties. Benzyl iodides are typically employed as intermediates in organic synthesis, particularly in alkylation and cross-coupling reactions, where steric and electronic effects play critical roles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Tert-butyl-4-fluorobenzyl iodide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as Suzuki coupling or nucleophilic substitution. For example, tert-butyl groups can be introduced via tert-butoxycarbonyl (Boc) protection, followed by fluorination and iodination. Key parameters include temperature control (e.g., maintaining ≤0°C during iodination to prevent side reactions), solvent selection (polar aprotic solvents like DMF for stability), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of NaI for complete substitution). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. How can researchers safely handle and store this compound given its reactivity?

  • Methodological Answer : Due to its light sensitivity and potential iodide degradation, store the compound in amber vials under inert gas (argon or nitrogen) at –20°C. Use glove boxes for air-sensitive reactions. Safety protocols include wearing nitrile gloves, eye protection, and working in a fume hood to avoid inhalation. Spills should be neutralized with sodium thiosulfate to mitigate iodine release .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

  • ¹H NMR : Look for tert-butyl singlet (~1.3 ppm) and benzyl CH₂-I coupling (δ 4.3–4.7 ppm, split due to adjacent fluorine).
  • ¹⁹F NMR : A singlet near –110 ppm confirms the para-fluorine position.
  • MS (ESI+) : Expect [M+H]⁺ with isotopic patterns characteristic of iodine (m/z ≈ 308). Cross-validate with FT-IR for C-I stretches (~500 cm⁻¹) .

Q. How do physical properties (e.g., solubility, melting point) influence experimental design?

  • Methodological Answer : The compound’s low solubility in water requires polar aprotic solvents (e.g., THF, DCM) for reactions. Its melting point (~90–95°C) dictates heating methods for recrystallization. Density (≈1.4 g/cm³) affects layer separation in extraction protocols. Pre-experiment solubility tests in target solvents are advised to optimize reaction homogeneity .

Q. What are the best practices for quantifying purity, and which analytical standards are recommended?

  • Methodological Answer : Use HPLC with a C18 column (UV detection at 254 nm) and a mobile phase of acetonitrile/water (70:30). Calibrate with iodide standards (e.g., NIST-traceable KI solutions) to validate iodometric titration for iodine content. Purity ≥95% is acceptable for most synthetic applications; discrepancies >2% require re-purification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystal structures or diffraction data for this compound?

  • Methodological Answer : X-ray diffraction (XRD) is ideal, but powder methods may fail due to overlapping reflections (Table II in ). Use single-crystal XRD with synchrotron radiation for high resolution. Compare experimental data with computational models (DFT-optimized geometries) to validate bond lengths and angles. Contradictions in unit cell parameters often arise from polymorphism—thermal analysis (DSC) can identify phase transitions .

Q. What strategies mitigate decomposition during catalytic applications (e.g., cross-coupling reactions)?

  • Methodological Answer : Stabilize the compound by adding radical inhibitors (e.g., BHT) in palladium-catalyzed reactions. Lower reaction temperatures (e.g., 40°C instead of 80°C) and shorten reaction times (<12 hours) reduce iodide loss. Monitor degradation via in-situ Raman spectroscopy tracking the C-I bond (~500 cm⁻¹). Alternative ligands (e.g., XPhos) enhance catalytic efficiency, minimizing excess reagent use .

Q. How can kinetic studies elucidate the mechanism of iodine substitution in this benzyl iodide?

  • Methodological Answer : Conduct pseudo-first-order kinetics under varying nucleophile concentrations (e.g., NaSPh in DMSO). Use stopped-flow UV-Vis to track absorbance changes at 290 nm (C-I bond cleavage). Arrhenius plots (ln k vs. 1/T) reveal activation energy; a negative entropy of activation (ΔS‡ < 0) suggests associative mechanisms. Isotope effects (kH/kD) distinguish between SN2 and radical pathways .

Q. What computational methods best predict the compound’s reactivity in electrophilic aromatic substitution?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electron-deficient sites (fluorine directs meta substitution). Compare HOMO-LUMO gaps with analogous compounds to assess reactivity trends. MD simulations in explicit solvent (e.g., acetonitrile) model solvation effects on transition states .

Q. How do researchers address discrepancies in bioactivity data across studies (e.g., antimicrobial assays)?

  • Methodological Answer : Standardize assays using CLSI guidelines. Control variables:
  • Culture medium : Use Mueller-Hinton II for consistency.
  • Compound solubility : Ensure DMSO concentration ≤1% to avoid cytotoxicity.
  • Positive controls : Compare with ciprofloxacin for bacteria and fluconazole for fungi. Statistical analysis (ANOVA with Tukey post-hoc) identifies significant differences (p < 0.05). Replicate experiments across ≥3 independent labs to confirm trends .

Comparison with Similar Compounds

To contextualize the properties of 3-Tert-butyl-4-fluorobenzyl iodide, comparisons are drawn with structurally or functionally related iodide compounds, including Schiff base iodides ([o-FBz-1-APy]I₃) and other benzyl/polyiodide systems.

Structural and Electronic Properties

Property This compound [o-FBz-1-APy]I₃ (Compound 2) CuPbI₃
Substituents - 3-tert-butyl
- 4-fluorine
- Schiff base cation
- I₃⁻ polyiodide
Pb²⁺, Cu⁺, I₃⁻
Crystal System Not reported Monoclinic (C2/c) Perovskite structure
Iodine Configuration Single iodide (C-I bond) W-shaped polyiodide chains (I-I bonds: 2.912–2.939 Å) I₃⁻ chains
Steric Effects High (due to tert-butyl group) Moderate (channel framework ~5.6 × 7.2 Ų) Minimal

Key Observations :

  • In contrast, [o-FBz-1-APy]I₃ features a flexible channel structure that accommodates dynamic I₃⁻ chains, enabling high ionic conductivity .

Conductivity and Thermal Behavior

Parameter This compound [o-FBz-1-APy]I₃ CuPbI₃
Conductivity (293 K) Likely low (non-ionic structure) 1.53(5)×10⁻⁷ S cm⁻¹ ~10⁻⁸ S cm⁻¹
Conductivity (343 K) Not applicable 1.03(4)×10⁻⁴ S cm⁻¹ Not reported
Activation Energy (Eₐ) N/A Derived from Arrhenius equation N/A

Key Observations :

  • Unlike [o-FBz-1-APy]I₃, which exhibits thermally activated ionic conductivity due to mobile I₃⁻ chains, this compound is expected to show negligible conductivity as a covalent organic compound.
  • The ionic conductivity of [o-FBz-1-APy]I₃ surpasses CuPbI₃ by three orders of magnitude at 343 K, highlighting the role of polyiodide mobility in enhancing performance .

Key Observations :

  • While this compound may serve as a niche reagent in sterically demanding reactions, [o-FBz-1-APy]I₃ is optimized for energy applications due to its high ionic conductivity and structural robustness .

Properties

Molecular Formula

C11H14FI

Molecular Weight

292.13 g/mol

IUPAC Name

2-tert-butyl-1-fluoro-4-(iodomethyl)benzene

InChI

InChI=1S/C11H14FI/c1-11(2,3)9-6-8(7-13)4-5-10(9)12/h4-6H,7H2,1-3H3

InChI Key

FPPABVRMJIDGHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)CI)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-tert-butyl-4-fluorobenzyl bromide (1.49 g, 6.08 mmol) in acetone (50 ml), sodium iodide (9.1 g, 60.8 mmol) was added, followed by stirring at room temperature overnight. The reaction mixture was mixed with water and extracted with n-hexane. The organic layer was washed with an aqueous sodium thiosulfate solution and saturated brine, dried over sodium sulfate and evaporated under reduced pressure to remove the solvent. The thus obtained residue was subjected to silica gel column chromatography (developing solvent: n-hexane) to give the titled compound (1.18 g, 66%).
Name
3-tert-butyl-4-fluorobenzyl bromide
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
66%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.